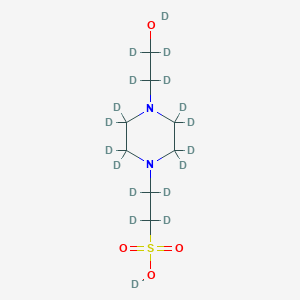
Ethane-1,2-diol;nonanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethane-1,2-diol is industrially produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol according to the chemical equation: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{CH}_2\text{-OH} ] This reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .
Nonanedioic acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage. The reaction involves the following steps:
- Ozonolysis of oleic acid to form ozonides.
- Oxidative cleavage of ozonides to produce nonanedioic acid .
Industrial Production Methods
The industrial production of ethane-1,2-diol involves the hydration of ethylene oxide. The process is typically carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures and pressures. The resulting ethane-1,2-diol is then purified by vacuum distillation .
Nonanedioic acid is produced on an industrial scale through the oxidation of oleic acid using potassium permanganate or nitric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Reduction: Ethane-1,2-diol can be reduced to ethane using hydrogen gas in the presence of a metal catalyst.
Substitution: Ethane-1,2-diol can undergo substitution reactions with halogens to form halogenated derivatives.
Nonanedioic acid also undergoes various chemical reactions, including esterification, amidation, and polymerization. Common reagents and conditions used in these reactions include:
Esterification: Nonanedioic acid reacts with alcohols in the presence of an acid catalyst to form esters.
Amidation: Nonanedioic acid reacts with amines to form amides.
Polymerization: Nonanedioic acid can be polymerized with diols to form polyesters.
Major Products Formed
Oxidation of Ethane-1,2-diol: Ethanedioic acid (oxalic acid), carbon dioxide, and water.
Reduction of Ethane-1,2-diol: Ethane.
Substitution of Ethane-1,2-diol: Halogenated ethane derivatives.
Esterification of Nonanedioic Acid: Nonanedioic acid esters.
Amidation of Nonanedioic Acid: Nonanedioic acid amides.
Polymerization of Nonanedioic Acid: Polyesters.
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diol and nonanedioic acid have various scientific research applications:
Chemistry: Ethane-1,2-diol is used as a solvent and a reagent in organic synthesis. .
Biology: Ethane-1,2-diol is used as a cryoprotectant in biological research to preserve cells and tissues at low temperatures. .
Medicine: Ethane-1,2-diol is used in the formulation of pharmaceutical products. .
Industry: Ethane-1,2-diol is used as an antifreeze and a coolant in various industrial applications. .
Wirkmechanismus
Ethane-1,2-diol exerts its effects through hydrogen bonding and its ability to act as a solvent. It can form hydrogen bonds with water and other polar molecules, which makes it an effective antifreeze and coolant .
Nonanedioic acid exerts its effects through its ability to disrupt microbial cell membranes. It interferes with the synthesis of microbial cell walls, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane-1,2-diol: Propylene glycol, diethylene glycol, triethylene glycol, polyethylene glycol.
Nonanedioic Acid: Sebacic acid, adipic acid, pimelic acid.
Uniqueness
Ethane-1,2-diol is unique due to its high boiling point, low toxicity, and ability to form hydrogen bonds. It is widely used as an antifreeze and a coolant .
Nonanedioic acid is unique due to its antimicrobial properties and its ability to form polyesters with various diols. It is widely used in the production of polymers and as an ingredient in skincare products .
Eigenschaften
CAS-Nummer |
26760-99-6 |
|---|---|
Molekularformel |
C11H22O6 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
ethane-1,2-diol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H6O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);3-4H,1-2H2 |
InChI-Schlüssel |
HPXYFPBBKMWIFM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)O |
Verwandte CAS-Nummern |
26760-99-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



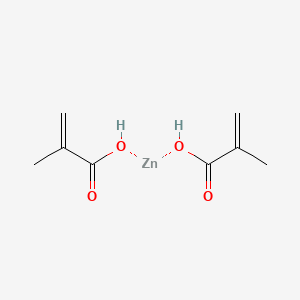
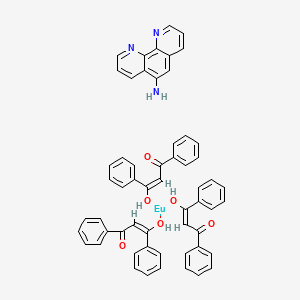
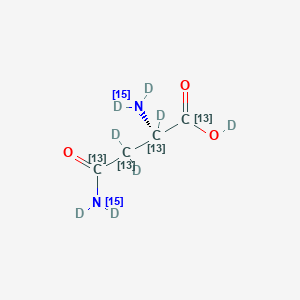
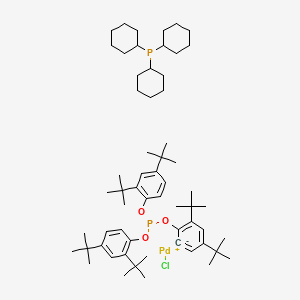
![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)





